4-Cyano-2-fluoro-6-methylbenzoic acid
Description
Contextual Significance of Substituted Benzoic Acids in Organic and Materials Chemistry
Substituted benzoic acids are a cornerstone of modern organic chemistry, serving as versatile building blocks for a vast array of organic compounds. The reactivity of the carboxylic acid group, combined with the diverse functionalities that can be introduced onto the aromatic ring, allows for their use in creating pharmaceuticals, agrochemicals, polymers, dyes, and liquid crystals.
In organic chemistry, the substituents on the benzoic acid ring play a crucial role in modulating the molecule's electronic properties and reactivity. Electron-withdrawing groups and electron-donating groups influence the acidity of the carboxylic acid and direct the position of further electrophilic aromatic substitutions.
In materials chemistry, the rigid core of the benzoic acid moiety is often exploited to construct molecules with specific shapes and intermolecular interactions. For instance, cyano-substituted benzoic acids have been investigated as anchoring groups for dyes in dye-sensitized solar cells (DSSCs), where the cyano group can enhance binding to metal oxide surfaces. researchgate.netnih.gov The ability of benzoic acids to form strong hydrogen-bonded dimers is also a key feature in designing supramolecular structures and crystal engineering.
Overview of the Chemical Structural Features and Their Academic Relevance
The academic relevance of 4-Cyano-2-fluoro-6-methylbenzoic acid stems from the specific properties imparted by each of its substituents and their unique spatial arrangement.
Benzoic Acid Core : Provides a stable, planar aromatic scaffold and a reactive carboxylic acid handle for further chemical modifications, such as amidation or esterification.
Cyano Group (-C≡N) : As a strong electron-withdrawing group, it significantly increases the acidity of the carboxylic acid. Its linear geometry and ability to act as a hydrogen bond acceptor are valuable in designing molecules with specific binding properties for biological targets or for self-assembly in materials. nih.gov
Fluorine Atom (-F) : Fluorine is the most electronegative element, and its incorporation into organic molecules can have profound effects. nbinno.com It can alter acidity, basicity, dipole moment, and chemical reactivity. tandfonline.com In medicinal chemistry, the substitution of hydrogen with fluorine is a common strategy to improve metabolic stability, bioavailability, and binding affinity to target proteins. tandfonline.comnih.govresearchgate.netacs.org The carbon-fluorine bond is exceptionally strong, making molecules more resistant to metabolic degradation. nbinno.com
Methyl Group (-CH₃) : This group is weakly electron-donating and can provide steric bulk, influencing the molecule's conformation and how it interacts with other molecules.
Ortho Substitution Pattern : The presence of both a fluorine atom and a methyl group at the ortho positions (2- and 6- positions) relative to the carboxylic acid is particularly significant. This pattern gives rise to the "ortho effect," where steric hindrance from the adjacent groups can force the carboxylic acid to twist out of the plane of the benzene (B151609) ring. cdnsciencepub.comrsc.org This steric inhibition of resonance often leads to a notable increase in acidity compared to its meta and para isomers. cdnsciencepub.com This predictable modification of chemical properties makes such compounds highly sought after for fine-tuning molecular characteristics.
Scope and Objectives of Research Pertaining to this compound
While extensive literature on this compound itself is not widespread, its structure suggests its primary role is that of a highly specialized building block or intermediate in multi-step synthetic pathways. Research objectives involving this compound are likely focused on the synthesis of target molecules where this specific substitution pattern is essential for function.
Based on the applications of similarly structured fluorinated benzoic acids, the research goals for using this compound include:
Medicinal Chemistry : The synthesis of novel drug candidates. The unique combination of functional groups can be used to optimize a lead compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. For example, related ortho-substituted fluorobenzoic acids are key intermediates in the synthesis of epidermal growth factor receptor (EGFR) inhibitors and other therapeutic agents. ossila.com
Materials Science : The development of advanced materials with tailored properties. The cyano and fluoro groups can be exploited to create organic electronic materials, such as those used in liquid crystal displays or organic light-emitting diodes (OLEDs), where precise control over electronic properties and intermolecular forces is critical.
Agrochemicals : The creation of new pesticides and herbicides, where fluorinated compounds often exhibit enhanced biological activity and stability. google.com
In essence, the academic and industrial interest in this compound lies in its utility as a sophisticated precursor, enabling chemists to construct complex, high-value molecules with a high degree of control over their final properties and function.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆FNO₂ |
| Molecular Weight | 179.15 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C(=O)O)C(=CC(=C1)C#N)F |
| InChI Key | Not readily available |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
Structure
3D Structure
Properties
Molecular Formula |
C9H6FNO2 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
4-cyano-2-fluoro-6-methylbenzoic acid |
InChI |
InChI=1S/C9H6FNO2/c1-5-2-6(4-11)3-7(10)8(5)9(12)13/h2-3H,1H3,(H,12,13) |
InChI Key |
QQRZZMRNAADWEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)F)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyano 2 Fluoro 6 Methylbenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.org For a polysubstituted aromatic compound like 4-cyano-2-fluoro-6-methylbenzoic acid, the primary strategic challenge lies in the controlled, regioselective introduction of the four substituents onto the benzene (B151609) ring.
Key disconnections for the target molecule can be envisioned based on the three functional groups: the carboxyl group (-COOH), the cyano group (-CN), and the fluoro group (-F), considering the methyl group (-CH₃) as part of the initial framework.
C-COOH Bond Disconnection: This is a common and logical first step, leading back to a trisubstituted benzene precursor, 4-cyano-2-fluoro-6-methylbenzene. The forward reaction would involve the introduction of the carboxyl group. This can be achieved through methods such as the carboxylation of an organometallic intermediate (e.g., organolithium or Grignard reagent) or the oxidation of the methyl group. youtube.com
C-CN Bond Disconnection: This disconnection points to a 2-fluoro-6-methylbenzoic acid derivative with a leaving group (e.g., a halogen or a diazonium salt) at the 4-position. The corresponding forward synthesis would involve a nucleophilic cyanation reaction, such as the Rosenmund-von Braun reaction or a Sandmeyer reaction. wikipedia.org
Aryl-F Bond Disconnection: While synthetically more challenging to implement in the forward direction, this disconnection leads to a cyanomethylbenzoic acid precursor. The introduction of fluorine often requires specialized reagents and is typically planned early in the synthesis.
A plausible retrosynthetic pathway starts by disconnecting the carboxyl group, which is often introduced in a late stage. This leads to 2-fluoro-4-iodo-3-methylbenzonitrile (B13661746) as a key intermediate. This intermediate is advantageous because the iodo-substituent can be selectively converted into an organometallic species for subsequent carboxylation. Further disconnection of the cyano group via a Sandmeyer reaction leads back to an aniline (B41778) derivative, 3-fluoro-4-iodo-5-methylaniline, which can be traced back to simpler fluorinated and methylated aromatic precursors. This multi-step approach allows for precise control over the placement of each functional group.
Classical Synthetic Routes to Benzoic Acid Derivatives with Cyano and Fluoro Functionalities
Classical methods remain fundamental in the synthesis of complex aromatic compounds, relying on well-established, multi-step sequences to build the desired substitution pattern.
The synthesis of a suitable precursor is the cornerstone of a successful classical route. A common strategy involves starting with a less substituted, commercially available aromatic compound and sequentially introducing the required functional groups. For this compound, a di-halogenated fluorotoluene, such as 2-bromo-6-fluoro-4-iodotoluene, serves as a versatile starting point.
Halogen-metal exchange is a powerful reaction for converting an aryl halide into a highly reactive organometallic intermediate. wikipedia.org This reaction is typically fast and occurs at low temperatures, which helps to avoid side reactions. imperial.ac.uk The rate of exchange is dependent on the halogen, following the trend I > Br > Cl. wikipedia.org This differential reactivity allows for selective functionalization of poly-halogenated arenes.
In a potential synthetic route, a precursor like 4-bromo-2-fluoro-6-iodotoluene could be treated with an organolithium reagent such as n-butyllithium (n-BuLi) at a low temperature (-78 °C). Due to the higher reactivity of the C-I bond, a selective iodine-lithium exchange would occur, generating a lithiated intermediate. This species can then be trapped with an electrophile to introduce the first functional group. wikipedia.orgias.ac.in If the carboxyl group is to be introduced first, this lithiated intermediate is reacted with carbon dioxide.
Carboxylation: The introduction of the carboxylic acid group is frequently accomplished by reacting an organometallic compound with carbon dioxide (in the form of dry ice or CO₂ gas). The resulting carboxylate salt is then protonated with an acid to yield the final benzoic acid. This method is robust and widely applicable. For instance, after a halogen-metal exchange to form the aryllithium species, pouring the reaction mixture over solid carbon dioxide is a standard procedure. guidechem.com
Nitrile Formation: The cyano group can be introduced through several classical methods:
Sandmeyer Reaction: This is a well-established method for converting an aromatic amine (aniline) into a nitrile. wikipedia.org The process involves diazotization of the amino group with nitrous acid (generated in situ from NaNO₂) followed by treatment with a copper(I) cyanide salt. google.com This strategy requires the synthesis of the corresponding aniline precursor.
Rosenmund-von Braun Reaction: This reaction involves the direct displacement of an aryl halide with a cyanide salt, typically copper(I) cyanide, at high temperatures. fiveable.me This method is effective for aryl bromides and iodides.
Dehydration of Amides: A primary amide can be dehydrated to form a nitrile using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.org This requires the prior synthesis of the corresponding benzamide.
Letts Nitrile Synthesis: This method involves the reaction of an aromatic carboxylic acid with a metal thiocyanate (B1210189) to produce the corresponding nitrile. wikipedia.org
The choice of method depends on the available starting materials and the compatibility of other functional groups present on the aromatic ring.
Advanced and Modern Synthetic Transformations
Modern synthetic chemistry offers more efficient and selective methods, often utilizing transition-metal catalysis to achieve transformations under milder conditions with broader functional group tolerance.
The direct carboxylation of aryl halides using carbon dioxide has become a significant area of research, offering a more atom-economical alternative to classical organometallic routes. These reactions are typically catalyzed by transition metals like palladium or nickel. thieme-connect.com
Pioneering work demonstrated that CO₂ could insert into aryl-metal bonds. nih.gov This led to the development of catalytic systems for the reductive carboxylation of aryl halides. For example, palladium complexes, often with bulky, electron-rich phosphine (B1218219) ligands like tBuXPhos, can catalyze the carboxylation of aryl bromides with CO₂ using a reducing agent such as diethylzinc (B1219324) (Et₂Zn). acs.org Nickel-catalyzed systems, using manganese (Mn) as a reductant, have also been developed for the carboxylation of less reactive aryl chlorides. nih.govnih.gov
These catalytic methods can tolerate a wide array of functional groups, which is a significant advantage when synthesizing complex molecules like this compound. acs.org A potential modern route could involve the direct palladium- or nickel-catalyzed carboxylation of a 4-bromo-3-fluoro-5-methylbenzonitrile (B14865290) precursor.
| Catalyst System | Aryl Halide | Reductant | Key Features |
| Pd(OAc)₂ / tBuXPhos | Aryl Bromide | Et₂Zn | Tolerates many functional groups. acs.org |
| (PPh₃)₂NiCl₂ / PPh₃ | Aryl Chloride | Mn | Effective for less reactive chlorides. nih.gov |
| Pd(OAc)₂ / Ligand (I) | Aryl Halide | Organozinc | Process for carboxylation with CO₂. google.com |
Interactive Data Table: Catalyst systems for transition-metal-catalyzed carboxylation.
Achieving the correct 1,2,4,6-substitution pattern on the benzene ring requires precise control over the regioselectivity of the reactions. The directing effects of the substituents already on the ring play a crucial role. The fluoro and methyl groups are both ortho, para-directors in electrophilic aromatic substitution.
Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. A directing group on the ring coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. While the methyl and fluoro groups are not strong directing groups themselves, starting with a precursor that contains a potent directing group (e.g., an amide or methoxy (B1213986) group) can allow for the selective introduction of other substituents.
Modern synthetic strategies often leverage the unique reactivity imparted by fluorine atoms. The presence of fluorine can modulate the electronic properties and reactivity of the aromatic ring, enabling chemo- and regioselective transformations that might be difficult to achieve otherwise. researchgate.net For example, the synthesis could start with 2-fluoro-6-methylbenzoic acid and then selectively introduce the cyano group at the 4-position through a sequence of nitration, reduction, and a Sandmeyer reaction, carefully controlling conditions to manage the directing effects of the existing groups.
Fluorination Reagents and Methodologies for Aromatic Systems
The introduction of a fluorine atom onto an aromatic ring is a critical transformation in the synthesis of this compound. The high electronegativity and relatively small size of fluorine can profoundly influence the physicochemical and biological properties of a molecule. A variety of reagents and methodologies have been developed for the fluorination of aromatic systems, broadly categorized into electrophilic and nucleophilic methods.
Electrophilic fluorination is a common strategy for the direct introduction of fluorine onto electron-rich aromatic rings. This approach utilizes reagents that act as a source of an electrophilic fluorine atom ("F+"). These reagents typically feature a fluorine atom attached to a highly electronegative group, which polarizes the bond and renders the fluorine susceptible to nucleophilic attack by the aromatic π-system.
One of the most widely used classes of electrophilic fluorinating agents is the N-F reagents. wikipedia.org These compounds, which contain a nitrogen-fluorine bond, are generally stable, crystalline solids, making them easier and safer to handle than gaseous fluorine. wikipedia.orgwikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.orgwikipedia.org Selectfluor® is particularly noteworthy for its high reactivity, stability in air and water, and broad applicability. wikipedia.org
The reactivity of N-F reagents can be tuned by modifying the electronic properties of the nitrogen-containing backbone. For instance, N-fluoropyridinium salts with electron-withdrawing groups on the pyridine (B92270) ring exhibit enhanced fluorinating power. nih.gov The choice of reagent is often dictated by the reactivity of the aromatic substrate; highly activated rings can be fluorinated with milder reagents, while less reactive systems may require more powerful fluorinating agents. nih.gov
The general mechanism for electrophilic aromatic fluorination involves the attack of the aromatic ring on the electrophilic fluorine atom of the reagent. This proceeds through a Wheland intermediate (also known as an arenium ion), a resonance-stabilized carbocation. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the fluorinated product. The precise nature of the initial interaction between the aromatic system and the fluorinating agent is a subject of ongoing investigation, with evidence supporting both a polar two-electron process and a single-electron transfer (SET) mechanism in different contexts. wikipedia.orgcore.ac.uknih.gov
For the synthesis of a precursor to this compound, such as a fluorinated 2,6-dimethylaniline (B139824) derivative, an electrophilic fluorination strategy would be highly applicable due to the activating nature of the amino and methyl groups.
| Fluorination Reagent | Abbreviation | Key Characteristics |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, stable solid, soluble in polar solvents. wikipedia.org |
| N-Fluorobenzenesulfonimide | NFSI | Crystalline solid, effective for a range of substrates. wikipedia.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | A neutral N-F reagent. wikipedia.org |
| N-Fluoropyridinium salts | - | Reactivity is tunable by substitution on the pyridine ring. nih.gov |
Mechanistic Elucidation of Key Synthetic Steps
A plausible synthetic route to this compound can be envisioned to involve several key transformations, the mechanisms of which are well-established in organic chemistry. A potential pathway commences with the protection and subsequent fluorination of a substituted aniline, followed by diazotization and cyanation, and culminating in the oxidation of a methyl group.
Electrophilic Aromatic Fluorination:
As discussed in the preceding section, the introduction of the fluorine atom would likely proceed via an electrophilic aromatic substitution mechanism. Using a reagent such as Selectfluor®, the reaction with a protected 2,6-dimethylaniline derivative would initiate with the attack of the electron-rich aromatic ring on the electrophilic fluorine atom of the Selectfluor® cation. The debate between a direct SN2-type attack on fluorine and a single-electron transfer (SET) pathway is a key mechanistic consideration. wikipedia.org For many substrates, a polar, two-electron pathway is favored, involving the formation of a resonance-stabilized sigma complex (Wheland intermediate). core.ac.uknih.gov Loss of a proton from this intermediate, facilitated by a weak base, restores aromaticity and affords the fluorinated product.
Sandmeyer Reaction for Cyanation:
The conversion of an amino group to a cyano group is a crucial step and can be effectively achieved through the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org This transformation proceeds via a diazonium salt intermediate. The aromatic amine is first treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.
The Sandmeyer reaction itself is catalyzed by copper(I) cyanide. wikipedia.org The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt. This electron transfer results in the formation of an aryl radical and the release of nitrogen gas, a thermodynamically favorable process. The aryl radical then reacts with the copper(II) cyanide complex to form the desired aryl nitrile and regenerate the copper(I) catalyst, thus completing the catalytic cycle. The reaction is characterized by its broad applicability and tolerance of various functional groups.
Alternative Cyanation: Palladium-Catalyzed Cross-Coupling:
An alternative to the Sandmeyer reaction for the introduction of the cyano group is a palladium-catalyzed cross-coupling reaction. rsc.orgresearchgate.netrsc.orgnih.gov This methodology typically involves the reaction of an aryl halide or triflate with a cyanide source, such as zinc cyanide or potassium hexacyanoferrate(II), in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org
The catalytic cycle for this transformation generally involves:
Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the aryl halide, forming a palladium(II) intermediate.
Transmetalation: The cyanide group is transferred from the cyanide source to the palladium center, displacing the halide.
Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the aryl nitrile product and regenerating the palladium(0) catalyst.
This method often offers milder reaction conditions and can be more tolerant of sensitive functional groups compared to the Sandmeyer reaction.
| Reaction Step | Key Transformation | Mechanistic Pathway |
| Electrophilic Fluorination | Introduction of a fluorine atom onto the aromatic ring | Electrophilic Aromatic Substitution (via Wheland intermediate or SET) wikipedia.orgcore.ac.uknih.gov |
| Sandmeyer Reaction | Conversion of an amino group to a cyano group | Radical-nucleophilic aromatic substitution via a diazonium salt intermediate, catalyzed by copper(I) cyanide. wikipedia.org |
| Palladium-Catalyzed Cyanation | Conversion of an aryl halide to a cyano group | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.orgresearchgate.netrsc.orgnih.gov |
Reaction Chemistry and Chemical Transformations of 4 Cyano 2 Fluoro 6 Methylbenzoic Acid
Reactivity Profile of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that readily participates in a variety of well-established chemical transformations. Its reactivity is centered on the electrophilic carbonyl carbon and the acidic proton.
Esterification and Amidation Reactions
Esterification: Like other carboxylic acids, 4-Cyano-2-fluoro-6-methylbenzoic acid can be converted into its corresponding esters. This is typically achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. For instance, reaction with methanol (B129727) would yield methyl 4-cyano-2-fluoro-6-methylbenzoate. While direct literature on this specific molecule is sparse, related compounds like 2-methyl-4-acetylbenzoic acid are known to undergo esterification with methanol to produce the corresponding methyl ester. google.com
Amidation: The carboxylic acid can also be transformed into amides. This conversion usually proceeds via a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl halide (e.g., using thionyl chloride, SOCl₂) or another activated species. This intermediate then readily reacts with an amine (primary or secondary) to form the corresponding amide. This method is used in the synthesis of various pharmaceutical agents where an amide bond is required. For example, the related compound 2-fluoro-6-methylbenzoic acid is used to form an amide linkage in the synthesis of certain enzyme inhibitors. ossila.com
| Reaction | Reagents | Product Type |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | 1. SOCl₂ or other activating agent 2. Amine (R-NH₂) | Amide |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup. This reaction would convert this compound into (4-cyano-2-fluoro-6-methylphenyl)methanol. It is important to note that LiAlH₄ would also reduce the cyano group. libretexts.org Selective reduction of the carboxylic acid in the presence of a nitrile is challenging and typically requires protection of the nitrile group or the use of milder, more selective reagents like borane (B79455) (BH₃).
Decarboxylation: The removal of the carboxyl group as carbon dioxide (decarboxylation) from aromatic carboxylic acids is generally difficult and requires harsh conditions. For this compound, this reaction is not expected to occur under normal laboratory conditions due to the stability of the aromatic ring to which the carboxyl group is attached.
Transformations of the Cyano Group
The cyano, or nitrile, group (-C≡N) is a valuable functional group in organic synthesis due to its ability to be converted into several other functionalities, including carboxylic acids, amides, and amines. researchgate.net
Hydrolysis and Alcoholysis Reactions
Hydrolysis: The cyano group can be fully hydrolyzed to a carboxylic acid under either strong acidic or basic conditions with heating. youtube.com For example, heating this compound with aqueous sulfuric acid would convert the cyano group into a second carboxylic acid group, yielding 3-fluoro-5-methylisophthalic acid. Partial hydrolysis to an amide (4-carbamoyl-2-fluoro-6-methylbenzoic acid) can sometimes be achieved under more controlled, milder acidic conditions. nih.gov The hydrolysis of a cyano group to a carboxylic acid is a key step in the synthesis of related compounds like 2-methyl-4-acetylbenzoic acid from its nitrile precursor. google.comchemicalbook.com
| Condition | Product |
| Strong Acid (e.g., H₂SO₄) / Heat | Carboxylic Acid |
| Strong Base (e.g., NaOH) / Heat | Carboxylate Salt |
| Mild Acid / Controlled Conditions | Amide |
Reduction to Amines and Imine Derivatives
Reduction to Amines: The cyano group can be completely reduced to a primary amine (-CH₂NH₂). This is a common transformation accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., using H₂ gas over a palladium, platinum, or nickel catalyst). libretexts.orgorganic-chemistry.org This reaction would produce (4-(aminomethyl)-3-fluoro-5-methylphenyl)methanol, as the LiAlH₄ would also reduce the carboxylic acid.
Reduction to Imines/Aldehydes: It is possible to achieve a partial reduction of the nitrile to an imine, which can then be hydrolyzed to an aldehyde. A reagent commonly used for this purpose is Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by an aqueous workup. youtube.com This would transform the cyano group into a formyl group (aldehyde), yielding 2-fluoro-4-formyl-6-methylbenzoic acid.
[3+2] Cycloaddition and Related Heterocyclic Formations
The nitrile group can participate in cycloaddition reactions, acting as a dipolarophile. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. For instance, reacting this compound with sodium azide (B81097) and a Lewis acid (like zinc chloride) or an ammonium (B1175870) salt (like ammonium chloride) would be expected to yield the corresponding tetrazole derivative, 2-fluoro-6-methyl-4-(2H-tetrazol-5-yl)benzoic acid. Tetrazoles are important in medicinal chemistry as bioisosteres for carboxylic acids. While this reaction is a general transformation for nitriles, specific studies on this compound are not widely documented.
Reactivity at the Fluoro Substituent
The fluorine atom at the C2 position is a key center of reactivity, primarily due to its activation towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing cyano group located para to it.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The aromatic ring of this compound is rendered electron-deficient by the powerful -I and -M effects of the cyano group and the -I effect of the carboxylic acid. This electronic pull is most pronounced at the ortho and para positions relative to the cyano group. Consequently, the carbon atom bonded to the fluorine (C2, which is ortho to the cyano group) becomes highly electrophilic and susceptible to attack by nucleophiles.
The general mechanism for SNAr involves a two-step addition-elimination process. A nucleophile attacks the carbon bearing the fluorine, leading to the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing cyano group, which significantly stabilizes it and lowers the activation energy for its formation. In the subsequent step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.
Common nucleophiles that can be employed in these reactions include alkoxides, phenoxides, thiolates, and amines. The reaction conditions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and may require elevated temperatures to proceed at a practical rate.
| Nucleophile | Reagent Example | Potential Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Cyano-2-methoxy-6-methylbenzoic acid |
| Amine | Piperidine | 4-Cyano-2-(piperidin-1-yl)-6-methylbenzoic acid |
| Thiolate | Sodium thiophenoxide (NaSPh) | 4-Cyano-2-(phenylthio)-6-methylbenzoic acid |
Potential for C-F Bond Activation and Functionalization
Beyond classical SNAr reactions, the C-F bond in fluoroaromatics can be a target for transition metal-catalyzed functionalization. While the high bond dissociation energy of the C-F bond presents a challenge, various catalytic systems, often involving nickel, palladium, or copper, have been developed for C-F bond activation. These methods can enable cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position.
For this compound, such transformations would likely require specific catalyst and ligand systems capable of overcoming the inertness of the C-F bond. The presence of multiple functional groups that could potentially coordinate to the metal center adds a layer of complexity to these reactions, necessitating careful optimization of reaction conditions to achieve selective C-F bond functionalization.
Reactions of the Methyl Group and Side-Chain Derivatization
The methyl group at the C6 position provides another avenue for the derivatization of this compound. This benzylic position is susceptible to free radical reactions, which can be a gateway to a variety of functional group transformations.
A key transformation is benzylic halogenation, typically achieved through free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. This reaction would yield 4-cyano-2-fluoro-6-(bromomethyl)benzoic acid.
The resulting benzylic bromide is a versatile intermediate. As a potent electrophile, it is highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide range of functionalities. For instance, reaction with sodium cyanide would introduce a second cyano group, while reaction with sodium azide would yield an azidomethyl derivative, which can be further reduced to an aminomethyl group.
| Reagent | Reaction Type | Intermediate/Product |
| N-Bromosuccinimide (NBS), AIBN | Radical Bromination | 4-Cyano-2-fluoro-6-(bromomethyl)benzoic acid |
| Sodium Cyanide (NaCN) | Nucleophilic Substitution | 4-Cyano-2-fluoro-6-(cyanomethyl)benzoic acid |
| Sodium Azide (NaN3) | Nucleophilic Substitution | 4-Cyano-6-(azidomethyl)-2-fluorobenzoic acid |
Furthermore, the methyl group can potentially be oxidized to a formyl group or even a second carboxylic acid group under strong oxidizing conditions, although the presence of other sensitive functional groups would require careful selection of the oxidant to ensure chemoselectivity.
Aromatic Ring Reactivity: Electrophilic and Nucleophilic Substitutions
The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution. The cyano and carboxylic acid groups are strong deactivating groups, withdrawing electron density from the ring and making it less nucleophilic. The fluorine atom is also deactivating due to its inductive effect, although its lone pairs can participate in resonance. The methyl group is the only activating group present.
The combined effect of these substituents makes electrophilic attack on the ring highly unfavorable. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh conditions and would likely result in low yields or decomposition of the starting material. If a reaction were to occur, the directing effects of the existing substituents would need to be considered. The methyl group is an ortho, para-director, while the cyano and carboxylic acid groups are meta-directors. This conflicting directing influence further complicates potential electrophilic substitution reactions.
Conversely, the electron-deficient nature of the ring makes it a candidate for other nucleophilic aromatic substitution reactions beyond the displacement of the fluorine atom, though such reactions are less common and would require a suitable leaving group at another position on the ring.
Comprehensive Mechanistic Studies of Key Reaction Pathways
While specific, in-depth mechanistic studies on this compound are not extensively documented in the literature, the mechanisms of its primary transformations can be understood from well-established principles of organic chemistry.
The SNAr reaction at the fluoro-substituted carbon is the most mechanistically significant pathway. The reaction proceeds through the formation of a Meisenheimer complex, a key intermediate whose stability is crucial for the reaction to occur. The rate of this reaction is influenced by several factors, including the electron-withdrawing ability of the activating group (in this case, the cyano group), the nature of the leaving group (fluoride is a good leaving group in SNAr reactions), the nucleophilicity of the attacking species, and the solvent. The formation of the Meisenheimer complex is typically the rate-determining step.
The side-chain bromination of the methyl group follows a classic free-radical chain mechanism. This involves three stages: initiation, where the radical initiator (e.g., AIBN) decomposes to form radicals; propagation, where a bromine radical abstracts a benzylic hydrogen to form a stabilized benzyl (B1604629) radical, which then reacts with Br2 to form the product and a new bromine radical; and termination, where radicals combine to end the chain reaction. The stability of the benzyl radical intermediate is key to the selectivity of this reaction for the methyl group.
A deeper mechanistic understanding of more complex transformations, such as potential C-F bond activation, would require dedicated experimental and computational studies to elucidate the role of the catalyst, the nature of the intermediates, and the reaction kinetics.
Derivatization Strategies and Analogue Synthesis Utilizing 4 Cyano 2 Fluoro 6 Methylbenzoic Acid
Scaffold Diversification through Ester and Amide Derivatives
The carboxylic acid moiety is the most readily accessible functional group for derivatization, commonly transformed into esters and amides to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Esterification is typically achieved through condensation with various alcohols under acidic conditions (Fischer esterification) or by reaction with alkyl halides in the presence of a base. These reactions introduce alkoxy groups, allowing for systematic exploration of steric and electronic effects on molecular interactions.
Amidation , the formation of an amide bond, is a cornerstone of medicinal chemistry. This transformation is generally accomplished by activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate amide bond formation under milder conditions. The vast array of commercially available amines allows for the introduction of diverse functional groups and structural motifs.
| Derivative Type | Reactant | Potential Product Name | Introduced Group (R) |
|---|---|---|---|
| Ester | Methanol (B129727) | Methyl 4-cyano-2-fluoro-6-methylbenzoate | -CH₃ |
| Ester | Ethanol | Ethyl 4-cyano-2-fluoro-6-methylbenzoate | -CH₂CH₃ |
| Amide | Ammonia | 4-Cyano-2-fluoro-6-methylbenzamide | -H |
| Amide | Propylamine | 4-Cyano-2-fluoro-N-propyl-6-methylbenzamide | -CH₂CH₂CH₃ |
| Amide | Aniline (B41778) | 4-Cyano-2-fluoro-N-phenyl-6-methylbenzamide | -C₆H₅ |
Structural Modification via Cyano Group Transformations
The cyano (nitrile) group is a highly versatile functional handle that can be converted into a range of other functionalities, significantly altering the electronic and structural properties of the parent molecule. rsc.orgnih.gov
Key transformations include:
Hydrolysis: Under strong acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid, yielding 2-fluoro-6-methylterephthalic acid. This introduces a second acidic site, creating opportunities for diconjugation or for influencing solubility and receptor binding.
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic center, fundamentally changing the molecule's polarity and hydrogen bonding capabilities.
Cycloaddition: The cyano group can undergo [3+2] cycloaddition reactions with azides, such as sodium azide (B81097), to form a tetrazole ring. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, often used in drug design to improve metabolic stability or cell permeability while retaining similar acidic properties.
| Transformation | Typical Reagents | Resulting Functional Group | Product Name |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | 5-Carboxy-2-fluoro-3-methylbenzoic acid |
| Reduction | LiAlH₄ or H₂/Pd | Primary Amine | (4-(Aminomethyl)-3-fluoro-5-methylphenyl)methanol (assuming concurrent carboxyl reduction) |
| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole | 2-Fluoro-6-methyl-4-(1H-tetrazol-5-yl)benzoic acid |
Synthesis of Polyfunctionalized Analogues
The methyl group at the C6 position provides a further site for functionalization. Benzylic positions are susceptible to free-radical reactions, most commonly halogenation. For instance, a similar compound, 2-fluoro-6-methylbenzoic acid, can undergo radical bromination of its methyl group. ossila.com Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN), the methyl group can be converted to a bromomethyl group.
This new electrophilic center is a versatile handle for introducing a wide array of functionalities via nucleophilic substitution. Reaction with nucleophiles such as hydroxides, alkoxides, or amines can introduce hydroxyl, ether, or secondary/tertiary amino groups, respectively. These transformations, when combined with the derivatization strategies for the carboxylic acid and cyano groups, enable the synthesis of highly complex and polyfunctionalized analogues from the original scaffold.
Incorporation into Macrocyclic and Supramolecular Architectures
The multiple, orthogonally addressable functional groups of 4-cyano-2-fluoro-6-methylbenzoic acid make it an excellent candidate for constructing larger, more complex molecular systems. By derivatizing different sites on the scaffold with complementary reactive groups, it can be used as a rigid linker or building block in the synthesis of macrocycles.
For example, the carboxylic acid could be converted to an amide, while the cyano group is reduced to a primary amine. This diamine-acid scaffold can then be coupled with other bifunctional molecules to build macrocyclic peptides or other polymeric structures. The defined geometry of the benzene (B151609) ring provides conformational constraint, which is often desirable in the design of selective binders or catalysts.
Furthermore, the functional groups on the scaffold (e.g., carboxylic acid, amides, nitriles, tetrazoles) are capable of participating in non-covalent interactions such as hydrogen bonding and dipole-dipole interactions. This allows the molecule and its derivatives to act as building blocks in supramolecular chemistry, forming well-defined, self-assembled structures like molecular sheets, chains, or cages in the solid state.
Strategies for Introducing Chiral Centers or Auxiliaries
Introducing chirality is critical for applications in pharmacology and materials science. Several strategies can be employed to generate enantiomerically pure or enriched analogues of this compound.
Chiral Resolution: The racemic carboxylic acid can be resolved by forming diastereomeric salts with a chiral base (e.g., (R)- or (S)-1-phenylethylamine). These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification liberates the individual enantiomers of the parent acid.
Diastereomer Formation and Separation: The carboxylic acid can be coupled to a chiral auxiliary, such as a chiral alcohol or amine, to form a mixture of diastereomeric esters or amides. These diastereomers can then be separated using standard chromatographic techniques (e.g., column chromatography or HPLC) due to their different physical properties. Cleavage of the chiral auxiliary then yields the desired enantiopure compound.
Asymmetric Synthesis: A chiral center can be introduced directly through an asymmetric reaction. For example, if the methyl group is first converted to a bromomethyl group, its subsequent nucleophilic substitution could be performed using a chiral nucleophile or in the presence of a chiral catalyst to favor the formation of one stereoisomer over the other. researchgate.net This approach allows for the direct synthesis of enantiomerically enriched products.
Applications of 4 Cyano 2 Fluoro 6 Methylbenzoic Acid in Advanced Organic Synthesis
As a Building Block for Complex Molecule Synthesis
The strategic placement of reactive functional groups—a carboxylic acid, a cyano group, and a fluorine atom—renders 4-cyano-2-fluoro-6-methylbenzoic acid a versatile precursor for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into esters, amides, or acid halides, providing a handle for a wide range of chemical transformations. The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various nitrogen-containing heterocycles. The fluorine atom, a common feature in many modern pharmaceuticals, can enhance metabolic stability, binding affinity, and lipophilicity of the final molecule.
While specific examples for this compound are not extensively documented, the utility of its structural analogs is well-established. For instance, fluorinated benzoic acids are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). 2-Fluoro-6-methylbenzoic acid, a related compound, is utilized in the synthesis of epidermal growth factor receptor (EGFR) inhibitors. In this synthesis, the methyl group undergoes radical bromination, followed by nucleophilic substitution and subsequent amidation of the carboxylic acid. This highlights the synthetic potential of the functional groups present in this compound.
The table below illustrates the functional groups of this compound and their potential transformations, which are fundamental to its role as a building block in complex molecule synthesis.
| Functional Group | Potential Transformations | Relevance in Complex Molecule Synthesis |
| Carboxylic Acid (-COOH) | Esterification, Amidation, Reduction to alcohol, Conversion to acid halide | Linkage to other molecular fragments, introduction of new functionalities |
| Cyano (-CN) | Hydrolysis to carboxylic acid or amide, Reduction to amine, Cyclization reactions | Formation of nitrogen-containing heterocycles, introduction of basic centers |
| Fluorine (-F) | Nucleophilic aromatic substitution (under specific conditions) | Modulation of electronic properties, enhancement of metabolic stability and lipophilicity |
| Methyl (-CH3) | Oxidation to carboxylic acid, Halogenation | Introduction of additional reactive sites |
Role in the Construction of Heterocyclic Systems
The cyano and carboxylic acid functionalities of this compound make it a promising candidate for the synthesis of various heterocyclic systems. The cyano group, in particular, is a versatile precursor for the construction of nitrogen-containing rings. For example, it can participate in cyclization reactions with adjacent functional groups or with external reagents to form pyridines, pyrimidines, and other heterocyclic structures.
The synthesis of substituted quinolines, a common scaffold in medicinal chemistry, often involves precursors with similar functionalities. While a direct synthesis using this compound is not reported, related cyanobenzoic acids are known to be valuable in this context. The general strategy involves the reaction of an aminobenzoic acid derivative with a carbonyl compound, followed by cyclization. The cyano group on the benzoic acid ring can be a precursor to the amine or can be incorporated into the final heterocyclic structure.
The strategic positioning of the substituents on the aromatic ring of this compound could direct the regioselectivity of cyclization reactions, offering a pathway to specifically substituted heterocyclic compounds.
Utilization in Cascade Reactions and Multicomponent Methodologies
Cascade reactions and multicomponent reactions (MCRs) are powerful tools in modern organic synthesis for the efficient construction of complex molecules from simple starting materials in a single pot. The multiple reactive sites of this compound make it a potential substrate for such processes.
For instance, a reaction involving the carboxylic acid, the cyano group, and an external reagent in a single step could lead to the rapid assembly of a complex heterocyclic scaffold. While no specific cascade or multicomponent reactions involving this compound have been documented, the principles of these methodologies suggest its potential utility. The development of new synthetic methods often involves exploring novel substrates like this for their reactivity in known cascade or multicomponent reaction pathways.
Precursor for Advanced Materials and Chemical Probes
Substituted benzoic acids and benzonitriles are important precursors for a variety of advanced materials, including liquid crystals, polymers, and organic light-emitting diodes (OLEDs). The rigid aromatic core and the polar functional groups of this compound could impart desirable properties to such materials. The fluorine substitution can enhance thermal stability and influence the electronic properties of the resulting materials.
The table below summarizes the potential applications of this compound and its analogs in the development of advanced materials and chemical probes.
| Application Area | Relevant Structural Features | Potential Role of this compound |
| Advanced Materials | Aromatic core, Fluorine substituent, Cyano group | Monomer for high-performance polymers, Component of liquid crystal mixtures, Intermediate for organic electronic materials |
| Chemical Probes | Fluorine atom, Cyano group, Carboxylic acid | ¹⁹F NMR probe, Scaffold for fluorescent probes, Building block for targeted molecular probes |
Computational and Theoretical Investigations of 4 Cyano 2 Fluoro 6 Methylbenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, divorced from environmental effects. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the electronic Schrödinger equation, providing detailed information about electron distribution, molecular geometry, and energy.
The electronic structure of 4-Cyano-2-fluoro-6-methylbenzoic acid is significantly influenced by the interplay of its various functional groups attached to the benzene (B151609) ring. The cyano (-CN) and fluoro (-F) groups are electron-withdrawing, while the methyl (-CH₃) group is electron-donating. The carboxylic acid (-COOH) group is also strongly electron-withdrawing.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to analyze this complex electronic environment. These calculations reveal the distribution of electron density across the molecule. The electronegative fluorine atom and the cyano group pull electron density away from the aromatic ring through the inductive effect. quora.com Conversely, the methyl group donates electron density. This push-pull dynamic creates a complex pattern of charge distribution, which can be quantified using methods like Mulliken or Natural Bond Orbital (NBO) population analysis. This analysis provides insights into atomic charges and the nature of chemical bonds, highlighting the polarization within the molecule.
| Parameter | Predicted Influence of Substituents |
| Atomic Charge on C4 (attached to -CN) | More positive (electron deficient) due to the strong withdrawing effect of the cyano group. |
| Atomic Charge on C2 (attached to -F) | More positive due to the high electronegativity of the fluorine atom. |
| Atomic Charge on C6 (attached to -CH₃) | Less positive (more electron rich) compared to other ring carbons due to the donating effect of the methyl group. |
| Bond Polarity (C-F) | Highly polarized towards the fluorine atom. |
| Bond Polarity (C≡N) | Highly polarized towards the nitrogen atom. |
| Acidity (pKa) | Expected to be a relatively strong acid due to the stabilization of the conjugate base by multiple electron-withdrawing groups. |
This interactive table summarizes the expected electronic effects based on general principles of physical organic chemistry.
The presence of two ortho substituents (fluoro and methyl) next to the carboxylic acid group introduces significant steric hindrance, which governs the molecule's conformational preferences. The primary degree of freedom is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring.
Computational scans of the potential energy surface can identify stable conformers and the energy barriers between them. For many 2-substituted benzoic acids, the trans conformer (where the carboxylic -OH points away from the ortho substituent) is more stable. rsc.org In this case, with two different ortho groups, two main planar or near-planar conformers are possible. However, due to steric strain from the methyl and fluoro groups, it is highly probable that the lowest energy conformation involves the carboxylic acid group being twisted significantly out of the plane of the aromatic ring. This twisting minimizes repulsive steric interactions. Studies on similarly crowded benzoic acids have shown that such non-planar conformations are common. rsc.org
| Conformer Description | Key Dihedral Angle (C6-C1-C(O)OH) | Expected Relative Stability | Notes |
| Twisted-A | ~30-60° | Lowest Energy | Minimizes steric clash between the carboxylic acid, the ortho-fluoro, and ortho-methyl groups. |
| Twisted-B | ~120-150° | Higher Energy | Represents a different rotational isomer of the carboxylic group, likely less stable. |
| Planar | 0° or 180° | High Energy (Transition State) | Significant steric repulsion makes planar conformations energetically unfavorable. |
This interactive table outlines the likely conformational landscape for this compound.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and the energy required for electronic excitation. researchgate.net
For this compound, the HOMO is expected to be primarily localized on the π-system of the benzene ring. The LUMO, however, will likely have significant contributions from the π* orbitals of the electron-withdrawing cyano and carboxylic acid groups. researchgate.net The presence of multiple electron-withdrawing groups is expected to lower the energy of the LUMO significantly.
| Orbital | Expected Localization | Energy Level | Implication for Reactivity |
| HOMO | Benzene Ring (π-system) | Relatively Low | Moderate electron donor capability. |
| LUMO | Cyano and Carboxylic Acid Groups (π*-system) | Low | Strong electron acceptor, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Moderate to Small | High | Indicates higher reactivity and potential for electronic transitions at lower energies. |
This interactive table presents the predicted characteristics of the frontier molecular orbitals.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on single molecules, molecular modeling and dynamics simulations allow for the study of larger systems, including intermolecular interactions in the solid state and the effects of a solvent environment.
In the solid state, molecules of this compound will arrange themselves to maximize favorable intermolecular interactions. The most dominant of these is the hydrogen bond formed between the carboxylic acid groups of two separate molecules. This typically results in the formation of a centrosymmetric dimer, a highly stable and common motif for carboxylic acids in the crystalline state. acs.orgresearchgate.net
Beyond this primary interaction, other weaker forces will guide the crystal packing. These can include:
π-π stacking: Interactions between the aromatic rings of adjacent molecules.
C-H···O and C-H···N hydrogen bonds: Weaker hydrogen bonds involving the methyl group or aromatic C-H donors and the oxygen or nitrogen atoms as acceptors.
Dipole-dipole interactions: Resulting from the highly polar C-F and C≡N bonds.
Computational crystal structure prediction methods can be used to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. These predictions can provide valuable hypotheses for experimental crystallographers.
| Interaction Type | Atoms/Groups Involved | Expected Strength | Role in Crystal Packing |
| O-H···O Hydrogen Bond | Carboxylic Acid Dimer | Strong | Primary structural motif, forms dimers. ucl.ac.uk |
| π-π Stacking | Benzene Rings | Moderate | Contributes to the stacking of molecules into layers or columns. |
| C-H···O Hydrogen Bond | Methyl/Aromatic C-H and Carbonyl/Hydroxyl O | Weak | Fine-tunes the orientation of dimers relative to each other. |
| Dipole-Dipole | C-F, C≡N bonds | Moderate | Influences the overall alignment of molecules to optimize electrostatic interactions. |
This interactive table details the intermolecular forces expected to govern the crystal structure.
The behavior of this compound can change dramatically in the presence of a solvent. Molecular dynamics (MD) simulations, using force fields like GAFF, can model the molecule's behavior in an explicit solvent environment. ucl.ac.uk
In polar, protic solvents like water or methanol (B129727), the solvent molecules can form strong hydrogen bonds with the carboxylic acid group. This interaction can disrupt the hydrogen-bonded dimers that are stable in the solid state or in apolar solvents. ucl.ac.uk The solvent effectively competes for the hydrogen bonding sites, leading to solvation of individual molecules.
The conformational landscape can also be affected by the solvent. A polar solvent may stabilize a more polar conformer of the solute molecule. For this compound, the solvent could influence the preferred dihedral angle of the carboxylic acid group relative to the aromatic ring. Solvation models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations to quantify these effects and predict how properties like pKa and reactivity might change in different media.
| Solvent Type | Expected Dominant Interaction | Effect on Dimerization | Effect on Conformation |
| Apolar (e.g., Toluene) | van der Waals forces | Favors formation of hydrogen-bonded dimers. | Minimal impact on the intrinsic conformational preference. |
| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | May disrupt dimers in favor of solute-solvent interactions. | Can stabilize conformers with a larger dipole moment. |
| Polar Protic (e.g., Water) | Hydrogen bonding with solvent | Strongly disrupts dimerization; molecules are solvated individually. | Stabilizes the polar carboxylic acid group, potentially altering rotational barriers. |
This interactive table summarizes the predicted influence of different solvent types on the molecule's behavior.
Reaction Mechanism Elucidation through Transition State Theory
Transition State Theory (TST) is a fundamental concept in computational chemistry used to explain the rates of chemical reactions. nih.gov TST postulates the existence of a high-energy intermediate state, known as the transition state or activated complex, that lies on the reaction pathway between reactants and products. nih.govchemistrysteps.com By characterizing the geometry and energy of this transition state, chemists can gain insights into the reaction mechanism and predict reaction rates. nih.gov
A common application of TST in the study of benzoic acid derivatives is the investigation of decarboxylation reactions. For instance, Density Functional Theory (DFT) has been employed to explore the mechanisms of acid-catalyzed decarboxylation of salicylic (B10762653) acids. nih.gov In such studies, computational models are built to map the potential energy surface of the reaction. The transition state is identified as a saddle point on this surface, representing the maximum energy barrier that must be overcome for the reaction to proceed. researchgate.net
The study of reaction mechanisms using TST also involves the characterization of intermediates, which are stable species that may form during the course of a reaction. In some decarboxylation pathways of benzoic acid derivatives, keto-like intermediates have been identified. researchgate.net The elucidation of these transient species is crucial for a complete understanding of the reaction mechanism.
Table 1: Illustrative Activation Energies for Decarboxylation of Substituted Benzoic Acids (Hypothetical Data)
| Compound | Reaction Pathway | Activation Energy (kcal/mol) |
| Benzoic Acid | Oxidative Decarboxylation | 62.99 |
| Silver Benzoate | Silver-Catalyzed Decarboxylation | 43.31 |
| Salicylic Acid | Acid-Catalyzed Decarboxylation (in water) | 20.93 |
Note: The data in this table is derived from computational studies on benzoic and salicylic acid and is intended to be illustrative of the types of results obtained from such investigations. nih.govresearchgate.net
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models, particularly those based on DFT, are powerful tools for predicting the spectroscopic parameters of molecules. researchgate.net These predictions are invaluable for interpreting experimental spectra and for the structural characterization of new compounds. The primary spectroscopic techniques for which parameters are commonly calculated include Nuclear Magnetic Resonance (NMR) spectroscopy and vibrational spectroscopy (Infrared and Raman).
NMR Spectroscopy: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of organic molecules. researchgate.net For a molecule like this compound, theoretical calculations would provide the chemical shift for each unique proton, carbon, and fluorine atom in the structure. These predicted values can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy: FTIR and FT-Raman spectra provide information about the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of a molecule in its ground state. nih.gov These calculated frequencies correspond to specific vibrational modes, such as the stretching and bending of chemical bonds.
A study on p-cyanobenzoic acid demonstrated the utility of this approach. The FTIR and FT-Raman spectra were recorded and the fundamental vibrational modes were assigned based on DFT calculations. nih.gov The theoretical wavenumbers, obtained using methods like B3LYP with basis sets such as 6-311++G**, were found to be in good agreement with the experimental data. nih.gov This allows for a detailed understanding of how different functional groups, like the cyano and carboxylic acid groups, interact with the skeletal vibrations of the molecule. nih.gov
Below is an illustrative table comparing experimental and calculated vibrational frequencies for a related compound, p-cyanobenzoic acid, which demonstrates the level of accuracy that can be achieved.
Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for p-Cyanobenzoic Acid
| Vibrational Mode | Experimental Frequency (FTIR) | Calculated Frequency (B3LYP/6-311++G**) |
| C≡N stretch | 2232 | 2235 |
| C=O stretch | 1705 | 1710 |
| C-C stretch (ring) | 1605 | 1608 |
| C-O stretch | 1320 | 1325 |
| O-H in-plane bend | 1425 | 1430 |
Note: This data is based on a study of p-cyanobenzoic acid and serves as an example of the correlation between experimental and theoretical spectroscopic data. nih.gov
Advanced Spectroscopic and Structural Characterization Methodologies for Elucidating Complex Aspects of 4 Cyano 2 Fluoro 6 Methylbenzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For 4-Cyano-2-fluoro-6-methylbenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments is essential for complete resonance assignment and structural verification.
Multi-dimensional NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. While stereochemistry is not a factor for the planar aromatic ring of this compound itself, these techniques are crucial for confirming the substitution pattern.
Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings. For the target molecule, COSY would be expected to show a correlation between the two aromatic protons, confirming their spatial proximity.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton to its corresponding carbon atom in the benzene (B151609) ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital as it reveals long-range couplings (typically over 2-4 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the ones bonded to the carboxyl, cyano, fluoro, and methyl groups. For instance, the protons of the methyl group would show correlations to the C6, C1, and C5 carbons, confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of their bonding. In this case, a NOESY spectrum would show through-space interactions between the methyl protons and the aromatic proton at C5, providing further evidence for the substituent arrangement.
Illustrative NMR Data for a Substituted Benzoic Acid Derivative (Note: This table is illustrative and based on general principles and data for similar compounds, as specific multi-dimensional NMR data for this compound is not publicly available.)
| Technique | Correlating Nuclei | Expected Key Correlations for this compound | Information Gained |
| COSY | ¹H - ¹H | H3 ↔ H5 | Confirms connectivity of aromatic protons. |
| HSQC | ¹H - ¹³C (¹J) | CH₃ ↔ C(CH₃), H3 ↔ C3, H5 ↔ C5 | Assigns carbons directly attached to protons. |
| HMBC | ¹H - ¹³C (²⁻⁴J) | CH₃ ↔ C1, C6, C5; H3 ↔ C1, C2, C4, C5; H5 ↔ C1, C3, C4, C6 | Establishes full carbon skeleton and confirms substituent positions. |
| NOESY | ¹H - ¹H | CH₃ ↔ H5 | Confirms through-space proximity, validating the substitution pattern. |
Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. nih.gov It is particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs will yield distinct ssNMR spectra. For this compound, ¹³C and ¹⁹F ssNMR would be particularly insightful. The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and π-stacking in the crystal lattice. researchgate.netproquest.com Therefore, ssNMR can differentiate between polymorphs and provide data that complements X-ray diffraction studies.
Advanced Mass Spectrometry for Mechanistic Intermediates and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. mdpi.com For C₈H₄FNO₂, the theoretical exact mass of the molecular ion [M-H]⁻ would be calculated and compared to the experimental value. The high accuracy of HRMS (typically to within 5 ppm) allows for unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.
Illustrative HRMS Data:
| Ion | Theoretical m/z | Observed m/z | Difference (ppm) | Elemental Formula Confirmed |
| [M+H]⁺ | 166.03496 | 166.03511 | 0.9 | C₈H₅FNO₂ |
| [M-H]⁻ | 164.02041 | 164.02025 | -1.0 | C₈H₃FNO₂ |
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) which is then fragmented, and the resulting product ions are analyzed. This provides detailed structural information. ncsu.edu The fragmentation pattern of this compound would be characteristic of its structure. Expected fragmentation pathways would include the loss of small neutral molecules such as H₂O from the carboxylic acid, CO, and CO₂. The stability of the substituted aromatic ring would likely result in it being a prominent fragment. Analysis of the fragmentation of derivatives would help to identify the location and nature of the modifying groups.
Hypothetical Key Fragmentations for this compound:
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Inferred Structural Moiety |
| 166.03 | 149.03 | NH₃ (from potential rearrangement) or OH | Loss from carboxyl group |
| 166.03 | 138.03 | CO | Loss of carbonyl from carboxyl |
| 166.03 | 121.03 | COOH | Loss of the entire carboxyl group |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound. Furthermore, it would reveal the details of intermolecular interactions, such as the hydrogen-bonding motifs formed by the carboxylic acid groups (typically forming centrosymmetric dimers) and any other interactions involving the fluorine and cyano substituents. researchgate.net This information is critical for understanding the material's physical properties and for computational modeling studies.
Illustrative Crystallographic Data for a Related Compound (3-Fluoro-4-methylbenzoic acid) researchgate.net
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| β (°) | 92.50 (2) |
| V (ų) | 696.98 (16) |
| Z | 4 |
This data for a structurally similar molecule illustrates the type of precise geometric information obtained from an X-ray diffraction experiment, which would be expected for this compound.
Analysis of Crystal Packing and Intermolecular Hydrogen Bonding
The crystal structure of aromatic carboxylic acids, including derivatives of benzoic acid, is often characterized by the formation of hydrogen-bonded dimers. In the case of this compound, it is anticipated that the carboxylic acid groups of two molecules will form centrosymmetric dimers through strong O—H⋯O hydrogen bonds. This is a common and highly stable motif observed in the crystal structures of many substituted benzoic acids.
Table 1: Crystallographic Data for an Analogous Compound: 3-Fluoro-4-methylbenzoic acid
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| β (°) | 92.50 (2) |
| Volume (ų) | 696.98 (16) |
Data sourced from a study on 3-Fluoro-4-methylbenzoic acid, presented here as a representative example. researchgate.net
Absolute Configuration Assignment
Absolute configuration assignment is relevant only for chiral molecules, which are molecules that are non-superimposable on their mirror images. This compound is an achiral molecule. It does not possess a stereocenter (an atom with four different substituents), and it has a plane of symmetry. Therefore, the concept of absolute configuration is not applicable to this compound.
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bond Characterization
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups and bond characteristics of a molecule. For this compound, these techniques can be used to identify and characterize the vibrations of its key functional moieties.
Key expected vibrational modes for this compound include:
Carboxylic Acid Group (–COOH):
O–H Stretching: A broad absorption band is typically observed in the FT-IR spectrum in the range of 2500–3300 cm⁻¹ due to the strong hydrogen bonding in the dimeric structure.
C=O Stretching: A strong, sharp absorption is expected around 1700 cm⁻¹. The exact position can be influenced by substituents and hydrogen bonding. In dimeric benzoic acids, this band is often found between 1680 and 1710 cm⁻¹.
C–O Stretching and O–H Bending: These vibrations typically appear in the fingerprint region (below 1500 cm⁻¹).
Cyano Group (–C≡N):
C≡N Stretching: The nitrile group exhibits a characteristic absorption in the region of 2200–2260 cm⁻¹. researchgate.net This is often a sharp and moderately intense band in both FT-IR and Raman spectra. The position of this band can be sensitive to the electronic effects of the other substituents on the aromatic ring. researchgate.net
Aromatic Ring:
C–H Stretching: Aromatic C–H stretching vibrations typically occur above 3000 cm⁻¹.
C=C Stretching: Ring stretching vibrations usually appear in the 1400–1600 cm⁻¹ region.
C–H Bending: Out-of-plane C–H bending vibrations are found at lower frequencies and are characteristic of the substitution pattern.
Other Substituents:
C–F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong absorption in the FT-IR spectrum, typically in the range of 1000–1400 cm⁻¹.
C–CH₃ Vibrations: Stretching and bending modes of the methyl group will also be present.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O–H stretch (dimer) | 2500–3300 (broad) |
| C=O stretch | 1680–1710 | |
| Cyano | C≡N stretch | 2200–2260 |
| Aromatic Ring | C–H stretch | >3000 |
| C=C stretch | 1400–1600 |
The combination of FT-IR and Raman spectroscopy, often complemented by theoretical calculations such as Density Functional Theory (DFT), allows for a comprehensive assignment of the vibrational modes and a detailed understanding of the molecular structure and bonding in this compound and its derivatives. mdpi.com
Research Challenges and Future Directions in the Academic Study of 4 Cyano 2 Fluoro 6 Methylbenzoic Acid
Development of More Sustainable and Atom-Economical Synthetic Pathways
There are no published studies detailing efforts to develop sustainable or atom-economical methods for the synthesis of 4-Cyano-2-fluoro-6-methylbenzoic acid. Research in this area would typically focus on improving upon existing synthetic routes by reducing waste, employing greener solvents and reagents, and optimizing reaction conditions for higher efficiency.
Discovery of Novel Reactivity Patterns and Undiscovered Chemical Transformations
The chemical reactivity of this compound is not documented in the scientific literature. Investigations into its novel reactivity patterns would involve exploring how the interplay of its cyano, fluoro, methyl, and carboxylic acid functional groups influences its behavior in various chemical reactions, potentially leading to the discovery of new chemical transformations.
Exploration of Emerging Applications in Interdisciplinary Chemical Research
There is no information available regarding the application of this compound in any field of chemical research. Such explorations would seek to identify potential uses for this compound in areas like medicinal chemistry, materials science, or agrochemicals, based on its unique structural and electronic properties.
Integration of Advanced Computational Methods for Predictive Design
No computational studies on this compound have been published. The use of advanced computational methods could provide valuable insights into its molecular properties, reaction mechanisms, and potential for specific applications, thereby guiding future experimental work.
Addressing Stereocontrol and Regioselectivity Challenges in Complex Transformations
Given the lack of research on its chemical transformations, there is no discussion in the literature regarding the challenges of stereocontrol and regioselectivity in reactions involving this compound. Such challenges often arise in the synthesis of complex molecules where precise control over the spatial arrangement of atoms is crucial.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Cyano-2-fluoro-6-methylbenzoic acid under mild reaction conditions?
- Methodological Answer :
- Start with a halogenated benzoic acid precursor (e.g., 2-fluoro-6-methylbenzoic acid) and introduce the cyano group via nucleophilic substitution or catalytic cyanation.
- Optimize solvent polarity (e.g., DMF or acetonitrile) and temperature (60–80°C) to balance reactivity and stability of intermediates.
- Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) .
- Table 1 : Common Reagents and Conditions
| Step | Reagent/Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Cyanation | KCN/CuCN | DMF | 80°C | 45–60% |
| Purification | Ethanol/Water | - | RT | >95% Purity |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent positions (e.g., fluorine’s deshielding effect at C-2, cyano’s electron-withdrawing impact at C-4) .
- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹), cyano (2240 cm⁻¹), and fluorine substituents.
- LC-MS : Detect molecular ion peaks ([M-H]⁻ at m/z 208) and fragmentation patterns .
Q. How can researchers identify and mitigate common impurities during synthesis?
- Methodological Answer :
- Impurities : Unreacted precursors (e.g., methylbenzoic acid derivatives) or byproducts from incomplete cyanation.
- Analysis : Use HPLC with a C18 column (acetonitrile/0.1% TFA mobile phase) and UV detection at 254 nm .
- Mitigation : Adjust stoichiometry of cyanating agents and monitor reaction progress via TLC.
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodological Answer :
- Factors : Temperature, catalyst loading, solvent ratio, and reaction time.
- Design : Use a 2⁴ factorial matrix to test interactions. For example:
| Run | Temp (°C) | Catalyst (mol%) | Solvent (DMF:H2O) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 70 | 5 | 9:1 | 6 | 52 |
| 2 | 80 | 10 | 8:2 | 8 | 65 |
- Analysis : Apply regression models to identify critical factors (e.g., temperature and catalyst synergy) .
Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for cyano group substitution.
- Solvent Effects : Employ COSMO-RS to simulate solvation free energy in polar aprotic solvents .
- Table 2 : Calculated Reactivity Parameters
| Parameter | Value (kcal/mol) | Method |
|---|---|---|
| ΔG‡ (SNAr) | 22.3 | B3LYP/6-31G* |
| Solvation Energy | -15.7 | COSMO-RS |
Q. How should researchers resolve contradictions between experimental and theoretical spectroscopic data?
- Methodological Answer :
- Cross-Validation : Compare experimental IR/NMR with computed spectra (e.g., using ACD/Labs or ChemDraw).
- Adjust Parameters : Refine computational methods (e.g., hybrid functionals in DFT) to account for fluorine’s electronegativity .
- Case Study : Discrepancy in carbonyl stretching frequency (IR) may arise from intermolecular H-bonding; test via solid-state NMR .
Data Analysis and Reporting
Q. What statistical methods are suitable for analyzing variability in synthetic yield data?
- Methodological Answer :
- ANOVA : Identify significant factors in multi-step syntheses.
- Error Bars : Report ±2σ confidence intervals for triplicate experiments .
Q. How can molecular dynamics (MD) simulations elucidate solvation effects on the compound’s stability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
